2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide
Description
Chemical Structure and Key Features
The compound 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide (CAS: 1189858-71-6) is a spirocyclic heterocyclic molecule with the molecular formula C₂₃H₂₅BrN₄O₂S and a molecular weight of 501.4 g/mol . Its structure comprises:
- A 4-bromophenyl substituent at position 3, introducing halogen-mediated lipophilicity and possible pharmacophore interactions.
- A methyl group at position 8, enhancing steric bulk and metabolic stability.
- A thioether linkage connecting the spirocyclic system to an acetamide moiety, which is further substituted with a 4-methoxyphenyl group.
The compound’s SMILES notation is COc1ccc(NC(=O)CSC2=NC3(CCN(C)CC3)N=C2c2ccc(Br)cc2)cc1, highlighting its complex connectivity .
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN4O2S/c1-28-13-11-23(12-14-28)26-21(16-3-5-17(24)6-4-16)22(27-23)31-15-20(29)25-18-7-9-19(30-2)10-8-18/h3-10H,11-15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHCJIJADRZPQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)OC)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a complex organic molecule notable for its spirocyclic structure and potential biological applications. This article reviews its biological activity based on available research findings and case studies.
- Molecular Formula : C24H27BrN4O3S
- Molecular Weight : 531.465 g/mol
- IUPAC Name : 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(4-methoxyphenyl)acetamide
Biological Activity Overview
Research into the biological activity of this compound is limited but suggests several potential mechanisms and applications:
Anticancer Activity
- Mechanisms of Action : The compound's unique structure may interact with various cellular targets, potentially inhibiting cancer cell proliferation. Compounds with similar triazaspiro structures have shown promise in targeting poly(ADP-ribose) polymerase (PARP) pathways, which are crucial in DNA repair mechanisms in cancer cells .
- Case Studies :
Antimicrobial Activity
Preliminary investigations into similar compounds indicate potential antimicrobial properties. For instance, compounds with thioether linkages have been shown to possess antibacterial activity against various strains . This suggests that this compound could warrant further exploration in this area.
Structure-Activity Relationship (SAR)
The structure of this compound allows for diverse interactions due to the presence of multiple functional groups:
- Bromophenyl Group : May enhance lipophilicity and facilitate membrane penetration.
- Thioether Linkage : Could be pivotal in mediating interactions with biological targets.
These features suggest that modifications to the existing structure could lead to enhanced biological activities.
Research Findings and Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C24H27BrN4O3S |
| Molecular Weight | 531.465 g/mol |
| IUPAC Name | 2-{[3-(4-bromophenyl)...} |
| Potential Applications | Anticancer, Antimicrobial |
Future Research Directions
Further studies are essential to elucidate the precise biological mechanisms of this compound. Suggested areas of focus include:
- In vitro and in vivo studies to assess cytotoxicity against various cancer cell lines.
- Investigation of antimicrobial efficacy against clinically relevant pathogens.
- Exploration of pharmacokinetic properties to determine bioavailability and metabolic stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the physicochemical and functional properties of the target compound, it is compared to structurally analogous molecules (Table 1).
Table 1: Structural and Molecular Comparison
Key Comparative Insights
Substituent Effects on Lipophilicity and Binding The 4-methoxyphenyl group in the target compound provides moderate lipophilicity (logP ~3.2 estimated), whereas the 2,4-dimethoxyphenyl analog (logP ~2.8) exhibits reduced hydrophobicity due to the electron-rich dimethoxy motif . The 3-chloro-4-methoxyphenyl variant introduces a halogen bond donor (chlorine), which may enhance interactions with protein targets (e.g., kinase ATP-binding pockets) but increases molecular weight by ~34.5 g/mol compared to the target compound .
Impact of Sulfur Functionalization
- Replacing the thioether in the target compound with a sulfonyl group (as in the 1,3-diazaspiro analog) reduces nucleophilicity and increases oxidative stability, though at the cost of conformational flexibility .
Synthetic Accessibility
- The target compound’s thioether-acetamide linkage is synthetically tractable via nucleophilic substitution, whereas the sulfonyl-containing analog requires oxidation steps that may lower yields .
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?
Methodological Answer: Optimization should employ Design of Experiments (DOE) principles to minimize trial-and-error approaches. Key factors include:
- Reaction conditions : Reflux time, solvent polarity (e.g., absolute ethanol in ), and catalyst loading.
- Characterization : Monitor reaction completion via UV-Vis spectroscopy (λmax ~255 nm, as in ) or HPLC (using columns like Chromolith or Purospher®STAR, per ).
- Statistical analysis : Use response surface methodology (RSM) to identify interactions between variables (e.g., temperature vs. yield) .
Q. How can researchers safely handle this compound given its potential hazards?
Methodological Answer:
- Personal protective equipment (PPE) : Wear gloves, lab coats, and goggles. Avoid inhalation/contact ().
- First aid : For skin exposure, wash with soap/water; for eye contact, rinse for ≥15 minutes ().
- Storage : Store at -20°C in airtight containers to preserve stability (≥5 years, ). Always consult Safety Data Sheets (SDS) for analogs like N-(4-methoxyphenyl)acetamide ().
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : Use proton and carbon NMR to confirm structural motifs (e.g., spiro rings, acetamide groups). Multiplicity patterns (singlets, doublets) help identify substituents ().
- Mass spectrometry (ESI-MS) : Validate molecular weight (e.g., 527.8 g/mol in ) and fragmentation pathways.
- UV-Vis : Confirm π-π* transitions (e.g., λmax at 255 nm, ).
Advanced Research Questions
Q. How can computational modeling resolve contradictions in spectral data or reactivity predictions?
Methodological Answer:
- Quantum chemical calculations : Use software (e.g., Gaussian) to simulate NMR/IR spectra and compare with experimental data ().
- Reaction path search : Apply ICReDD’s computational workflows to predict intermediates (e.g., spiro ring formation) and optimize transition states .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to explain unexpected reactivity ().
Q. What strategies mitigate cytotoxicity in biological assays while maintaining target activity?
Methodological Answer:
- Dose-response profiling : Use IC50 curves to balance efficacy (e.g., enzyme inhibition) and toxicity ().
- Structural analogs : Modify the 4-bromophenyl or methoxyphenyl groups to reduce off-target effects ().
- In vitro models : Validate in primary cells (e.g., hepatocytes) alongside cancer cell lines to assess tissue-specific toxicity.
Q. How can researchers validate conflicting bioactivity data across different assay platforms?
Methodological Answer:
- Orthogonal assays : Confirm enzyme inhibition via fluorescence-based and radiometric methods ().
- Kinetic studies : Measure binding constants (Kd) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- Data integration : Apply machine learning to reconcile discrepancies between in vitro and cell-based results ().
Q. What advanced methods stabilize the spiro-1,4,8-triazaspiro[4.5]decane core under physiological conditions?
Methodological Answer:
- pH optimization : Test buffered solutions (pH 4–9) to prevent hydrolysis of the spiro ring.
- Prodrug design : Modify the thioacetamide group (e.g., esterification) to enhance stability ().
- Accelerated stability studies : Use LC-MS to track degradation products under stress conditions (40°C/75% RH, ).
Data Analysis & Optimization
Q. How should researchers address low yield in the final coupling step of the synthesis?
Methodological Answer:
- Byproduct analysis : Use HPLC-MS to identify unreacted intermediates (e.g., 4-bromophenyl precursors, ).
- Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura couplings or thiourea derivatives for SN2 reactions ().
- Solvent optimization : Replace ethanol with DMF or THF to improve solubility ().
Q. What statistical tools are essential for analyzing dose-dependent biological responses?
Methodological Answer:
- Non-linear regression : Fit data to Hill or Log-logistic models using software like GraphPad Prism.
- ANOVA : Compare treatment groups with post-hoc tests (e.g., Tukey’s) to assess significance ().
- Principal Component Analysis (PCA) : Reduce dimensionality in multi-parametric datasets (e.g., IC50, cytotoxicity, solubility).
Cross-Disciplinary Applications
Q. How can chemical engineering principles improve scalability of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
